N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide
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Overview
Description
N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide typically involves the condensation of 5-chloro-2-aminobenzamide with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the development of new therapeutic drugs.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The quinoxaline ring structure allows it to intercalate with DNA, disrupting the replication process and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
- 2-fluoro-N-[2-methyl-6-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide
Uniqueness
N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which enhance its biological activity and stability. The combination of these substituents with the quinoxaline core structure provides a versatile platform for the development of new therapeutic agents .
Properties
IUPAC Name |
N-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O2/c22-13-8-9-15(19-21(28)25-17-7-2-1-6-16(17)24-19)18(11-13)26-20(27)12-4-3-5-14(23)10-12/h1-11H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMPDHBHHGLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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